molecular formula C21H18O4 B125100 3,4-Bis(benzyloxy)benzoic acid CAS No. 1570-05-4

3,4-Bis(benzyloxy)benzoic acid

Cat. No. B125100
CAS RN: 1570-05-4
M. Wt: 334.4 g/mol
InChI Key: BYOKJLCIKSFPDU-UHFFFAOYSA-N
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Patent
US04501912

Procedure details

To 60 g (0.33 mole) of ethyl 3,4-dihydroxybenzoate in 50 ml of methyl ethyl ketone was added 105.5 g (0.76 mole) of K2CO3 and 168.8 g (0.76 mole) of benzyl bromide. The mixture was refluxed for 16 hours and filtered. Evaporation of the filtration gave an oil. This oil was mixed with 40 g of KOH, 350 ml of water and 350 ml of methanol and refluxed for 2.5 hours. The methanol was evaporated and the reaction mixture was acidified with concentrated HCl. The precipitate was filtered to give 101 g (92%) of the desired product; m.p. 184°-5° C. The NMR and IR spectra were consistent with the assigned structure.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
105.5 g
Type
reactant
Reaction Step One
Quantity
168.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1O)[C:5]([O:7][CH2:8][CH3:9])=O.[C:14]([O-:17])([O-])=[O:15].[K+].[K+].[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[OH-:28].[K+]>C(C(C)=O)C.CO.O>[CH2:5]([O:7][C:8]1[CH:3]=[C:2]([CH:12]=[CH:11][C:9]=1[O:28][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:14]([OH:17])=[O:15])[C:4]1[CH:10]=[CH:11][CH:12]=[CH:2][CH:3]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
OC=1C=C(C(=O)OCC)C=CC1O
Name
Quantity
105.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
168.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtration
CUSTOM
Type
CUSTOM
Details
gave an oil
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)O)C=CC1OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 183.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.